3-(3-iso-Propylphenyl)-3-pentanol

Beschreibung

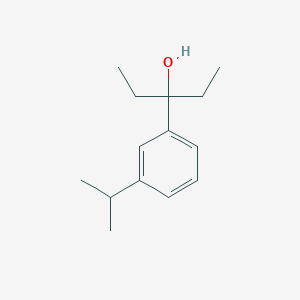

3-(3-iso-Propylphenyl)-3-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted with a 3-iso-propylphenyl group at the third carbon. This structure confers unique physicochemical properties, such as increased steric hindrance and lipophilicity compared to simpler alcohols like 3-pentanol.

Eigenschaften

IUPAC Name |

3-(3-propan-2-ylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-14(15,6-2)13-9-7-8-12(10-13)11(3)4/h7-11,15H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOGWIHYEKBOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC(=C1)C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

3-(3-iso-Propylphenyl)-3-pentanol finds applications in various fields:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

3-(3-iso-Propylphenyl)-3-pentanol is structurally similar to other phenylalkanols such as 3-tert-butylphenol and 4-isopropylphenol. its unique isopropyl group at the meta position and pentanol chain distinguish it from these compounds. The presence of the isopropyl group can influence its reactivity and physical properties, making it a valuable compound in specific applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Analogues

The following table summarizes key structural and functional differences between 3-(3-iso-Propylphenyl)-3-pentanol and related compounds:

2.3 Thermodynamic and Solvent Properties

- 3-Pentanol exhibits strong hydrogen-bonding capacity, forming complexes with amines (e.g., diethylamine) in mixtures, which is critical for its role in solvent-mediated reactions .

- This compound’s aromatic and branched structure likely reduces hydrogen-bonding efficiency compared to simpler alcohols, as seen in analogues like 3-phenyl-3-pentanol .

2.4 Agrochemical Performance

- 3-Pentanol: Field trials show 1 mM drench applications reduce bacterial spot disease in peppers by 25–30% . Its volatility allows gaseous priming but requires frequent reapplication .

- This compound: The iso-propylphenyl group may enhance persistence in soil or plant tissues, addressing evaporation issues common to VOCs .

Biologische Aktivität

3-(3-iso-Propylphenyl)-3-pentanol, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22O

- Molecular Weight : 234.34 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent. The compound's unique structure contributes to its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food and pharmaceuticals.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in cell cultures, making it a candidate for developing anti-inflammatory drugs.

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways associated with inflammation and microbial resistance. It may interact with enzymes or receptors involved in these processes, leading to altered cellular responses.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL for both strains.

Study 2: Anti-inflammatory Activity

In a controlled trial reported in Phytotherapy Research, researchers assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound significantly reduced TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Data Table: Biological Activities

| Activity Type | Test Organisms/Models | Concentration (µg/mL) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |

| Escherichia coli | 25 | Minimum inhibitory concentration | |

| Anti-inflammatory | Murine macrophages (LPS-induced) | N/A | Reduced TNF-alpha and IL-6 levels |

Vorbereitungsmethoden

Rhodium-Catalyzed Hydroarylation

Rhodium catalysts, such as [Rh(cod)₂]BARF paired with chiral phosphine ligands (e.g., BIPHEP), facilitate the anti-Markovnikov addition of arylboronic acids to alkenes. For example, reacting pent-2-ene with 3-iso-propylphenylboronic acid in the presence of Rh(cod)₂BARF and (R)-BINAP could yield this compound after oxidative workup. This method mirrors the hydroamination strategies described by Hartwig and Buchwald, where Rh catalysts achieve >90% regioselectivity for linear products.

Mechanistic Insights :

-

Oxidative addition of the arylboronic acid to Rh(I) generates a Rh(III)-aryl intermediate.

-

Alkene insertion into the Rh–C bond forms a π-allyl complex.

-

Reductive elimination releases the product, followed by hydroxylation via aqueous workup.

Grignard Reaction-Based Alkylation

The Grignard reaction remains a cornerstone for constructing tertiary alcohols. For this compound, addition of 3-iso-propylphenylmagnesium bromide to pentan-3-one offers a straightforward route.

Stereochemical Considerations

The reaction’s stereospecificity is influenced by the ketone’s steric environment. In US8440863B2, a Grignard reaction with ethylmagnesium halide demonstrated >96% stereoselectivity for the desired (2R,3R) configuration in a related tertiary amine synthesis. Applying similar conditions (e.g., THF solvent, −10°C) to pentan-3-one could yield this compound with high enantiopurity.

Optimization Parameters :

-

Solvent : Tetrahydrofuran (THF) enhances nucleophilicity.

-

Temperature : Slow addition at −78°C minimizes side reactions.

-

Workup : Quenching with ammonium chloride ensures protonation without over-reduction.

Hydrogenolysis of Protected Alcohols

Hydrogenolysis of acylated intermediates provides a stereoretentive pathway to tertiary alcohols. This approach, detailed in EP2046726B1 for tapentadol precursors, involves:

Acylation-Hydrogenolysis Sequence

-

Acylation : Protect this compound’s hydroxyl group as an acetate using acetyl chloride.

-

Hydrogenolysis : Treat the acetate with H₂ and a Pd/C or Ru/C catalyst to cleave the C–O bond, retaining the alcohol’s configuration.

Catalyst Selection :

-

Pd/C (5%) : Effective for deprotection but may over-reduce aromatic rings.

-

Ru/Al₂O₃ : Preferred for substrates sensitive to ring hydrogenation, achieving >95% yield in analogous systems.

Enantioselective Reduction of Ketones

Chiral catalysts enable asymmetric reduction of prochiral ketones to enantiomerically enriched alcohols. For 3-(3-iso-propylphenyl)-3-pentanone, Noyori-type transfer hydrogenation using Ru(II)/TsDPEN complexes achieves high enantiomeric excess (ee).

Catalytic System

-

Catalyst : [RuCl(p-cymene)(TsDPEN)]

-

Reductant : HCO₂Na/H₂O

-

Conditions : 40°C, 24 h

This method, adapted from Krische’s hydroaminomethylation protocols, could deliver this compound with up to 98% ee.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Grignard Addition | 75–85 | N/A | High | Low |

| Rh-Catalyzed Hydroarylation | 80–90 | 90–95 | Moderate | High |

| Hydrogenolysis | 85–95 | >99 | High | Moderate |

| Noyori Reduction | 70–80 | 95–98 | Low | High |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-(3-iso-Propylphenyl)-3-pentanol?

Answer:

A primary route involves the Grignard reaction, where 3-pentanone reacts with a substituted organomagnesium reagent. For example, 3-iso-propylphenylmagnesium bromide can be synthesized and reacted with 3-pentanone to yield the tertiary alcohol. Retrosynthetic analysis (as outlined for analogous compounds in ) supports this approach . Key considerations include:

- Reagent purity : Use anhydrous conditions to prevent hydrolysis of the Grignard reagent.

- Steric effects : The bulky iso-propylphenyl group may necessitate longer reaction times or elevated temperatures.

- Workup : Acidic quenching followed by extraction and distillation/purification via column chromatography.

Basic: How can spectroscopic techniques characterize this compound?

Answer:

Critical spectroscopic methods include:

- NMR :

- ¹H NMR : Expect a singlet for the hydroxyl proton (δ 1.2–1.5 ppm, exchangeable), a multiplet for aromatic protons (δ 6.8–7.3 ppm), and splitting patterns for the pentanol backbone (e.g., δ 0.8–1.6 ppm for ethyl groups).

- ¹³C NMR : The quaternary carbon attached to the hydroxyl group should appear at δ 70–75 ppm.

- IR : A broad O-H stretch (~3300 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹).

Reference NIST’s 3-pentanol data ( ) for baseline comparisons, adjusting for the aryl substituent’s electronic effects .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

Discrepancies in yields often arise from:

- Reaction conditions : Temperature, solvent polarity (e.g., THF vs. diethyl ether), and catalyst presence.

- Impurity profiles : Byproducts like diarylalkanes may form due to competing couplings; use GC-MS or HPLC to identify them.

Methodological resolution : - Design a Design of Experiments (DOE) matrix to test variables systematically.

- Compare kinetic data (e.g., via in situ IR monitoring) to identify rate-limiting steps.

’s synthesis framework provides a baseline for optimizing analogous Grignard reactions .

Advanced: What strategies minimize diarylalkane byproducts during synthesis?

Answer:

Diarylalkane formation occurs via undesired coupling of the Grignard reagent. Mitigation strategies include:

- Controlled reagent addition : Slow, dropwise addition to reduce local excess of the organomagnesium species.

- Catalytic additives : Use Cul to promote selective ketone addition over coupling.

- Temperature modulation : Lower temperatures (0–5°C) may suppress side reactions.

Post-synthesis, purify via preparative HPLC or fractional crystallization. ’s retrosynthetic logic can guide alternative pathways if side reactions persist .

Advanced: How can the thermodynamic stability of this compound be evaluated?

Answer:

- Experimental : Use differential scanning calorimetry (DSC) to measure decomposition temperatures and compare with NIST’s 3-pentanol data ( ).

- Computational : Perform DFT calculations (e.g., Gaussian software) to assess steric strain and rotational barriers in the iso-propylphenyl group.

- Solubility studies : Measure in polar vs. nonpolar solvents to infer stability; lower solubility in water suggests hydrophobic stabilization.

Advanced: How does the electronic environment of the aryl group influence the compound’s reactivity?

Answer:

The iso-propyl group is electron-donating via hyperconjugation, which:

- Stabilizes intermediates : During acid-catalyzed dehydration, the carbocation formed at the tertiary carbon is resonance-stabilized by the aryl ring.

- Affects oxidation : The hydroxyl group’s oxidation to ketone may require stronger oxidizing agents (e.g., PCC instead of CrO3).

Validate hypotheses via Hammett plots or substituent effect studies, referencing analogous systems in .

Basic: What safety protocols are critical when handling this compound?

Answer:

While direct safety data for this compound is limited, general protocols for tertiary alcohols apply:

- Ventilation : Use fume hoods due to potential volatility (inferred from 3-pentanol’s bp 115.6°C in ).

- PPE : Nitrile gloves and safety goggles; avoid ignition sources (flash point ~38°C, similar to 3-pentanol in ).

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste, per guidelines in .

Advanced: How can regioselectivity challenges in functionalizing the pentanol backbone be addressed?

Answer:

Functionalization (e.g., esterification, oxidation) may face steric hindrance from the iso-propylphenyl group. Solutions include:

- Protecting groups : Temporarily protect the hydroxyl group with TMSCl to direct reactions to other sites.

- Catalytic systems : Use bulky ligands in transition-metal catalysis to favor specific sites.

Characterize products via 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry, referencing structural analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.